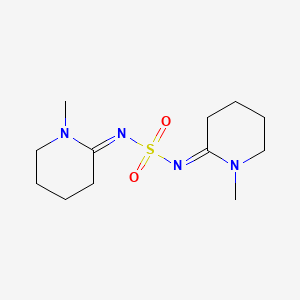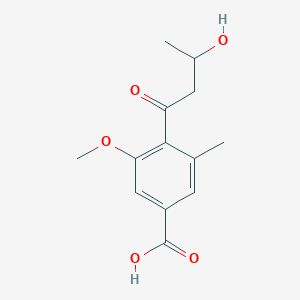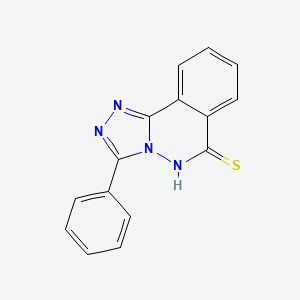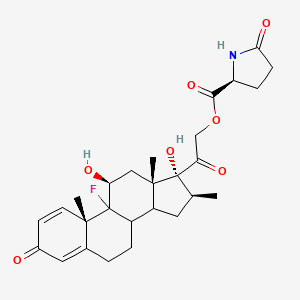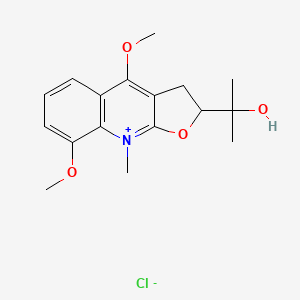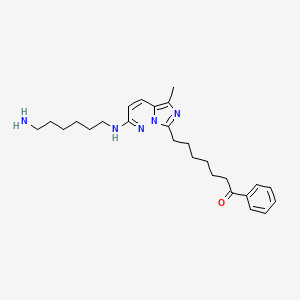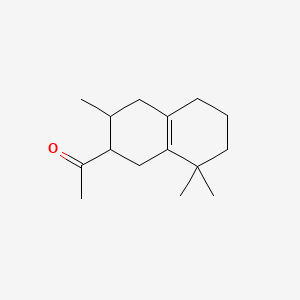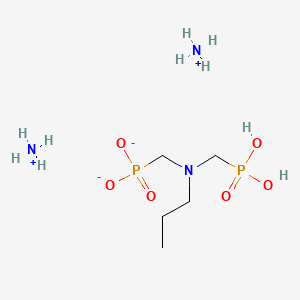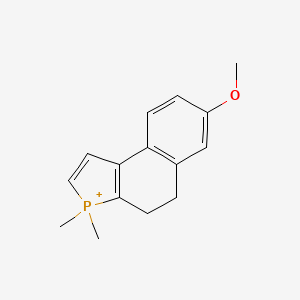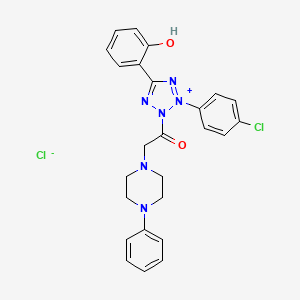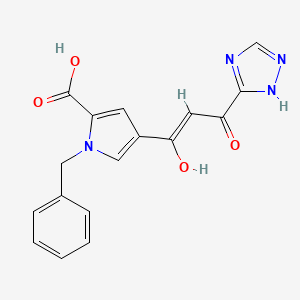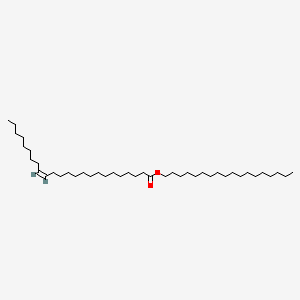
Benzylidene bis(dimethyldithiocarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylidene bis(dimethyldithiocarbamate) is an organosulfur compound with the molecular formula C13H18N2S4. It is known for its unique chemical structure, which includes a benzylidene group linked to two dimethyldithiocarbamate moieties. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Benzylidene bis(dimethyldithiocarbamate) can be synthesized through the reaction of benzaldehyde with dimethyldithiocarbamate under alkaline conditions. The reaction typically involves the use of sodium hydroxide (NaOH) as a base and acetone as a solvent. The reaction is carried out at a temperature of around 40°C for approximately 35 minutes .
Industrial Production Methods: Industrial production of benzylidene bis(dimethyldithiocarbamate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance the efficiency and selectivity of the reaction .
化学反応の分析
Types of Reactions: Benzylidene bis(dimethyldithiocarbamate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
科学的研究の応用
Benzylidene bis(dimethyldithiocarbamate) has a wide range of applications in scientific research:
作用機序
The mechanism of action of benzylidene bis(dimethyldithiocarbamate) involves its ability to chelate metal ions, forming stable complexes. These complexes can inhibit the activity of metal-dependent enzymes, disrupting essential biological processes in microorganisms and cancer cells. The compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
類似化合物との比較
N,N-Dimethyldithiocarbamate (DMDC): A potent copper-dependent antimicrobial agent.
Ethylene bis(dimethyldithiocarbamate): Used as a fungicide in agriculture.
Sodium N-benzyl-N-methyldithiocarbamate: Exhibits antimicrobial properties similar to benzylidene bis(dimethyldithiocarbamate).
Uniqueness: Benzylidene bis(dimethyldithiocarbamate) stands out due to its unique benzylidene group, which enhances its stability and reactivity compared to other dithiocarbamates. This structural feature also contributes to its diverse range of applications in various fields .
特性
CAS番号 |
49773-60-6 |
|---|---|
分子式 |
C13H18N2S4 |
分子量 |
330.6 g/mol |
IUPAC名 |
[dimethylcarbamothioylsulfanyl(phenyl)methyl] N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C13H18N2S4/c1-14(2)12(16)18-11(19-13(17)15(3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
InChIキー |
ADHMSYVDAOEEPZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)SC(C1=CC=CC=C1)SC(=S)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


